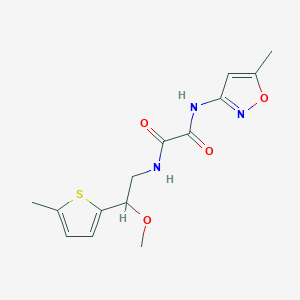

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-8-6-12(17-21-8)16-14(19)13(18)15-7-10(20-3)11-5-4-9(2)22-11/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMMYGFXQWEVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an oxalamide functional group, which is known for its diverse biological properties. The molecular formula is , indicating the presence of various functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O3S |

| Molecular Weight | 356.43 g/mol |

| CAS Number | 1797159-69-3 |

| Appearance | Off-white solid |

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research suggests that compounds in the oxalamide class can modulate various biochemical pathways, potentially leading to therapeutic effects.

- Target Interaction : The compound may interact with enzymes or receptors involved in cellular signaling pathways.

- Biochemical Pathways : It has been suggested that such interactions can influence pathways related to inflammation, cancer progression, and neuroprotection.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Anticancer Activity

Studies have shown that related oxalamides exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted on a series of oxalamides demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration in vivo .

Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antimicrobial drug development .

Study 3: Neuroprotection

Research involving neuroblastoma cells indicated that the compound could protect against oxidative stress-induced damage. This effect was attributed to the modulation of antioxidant enzyme activities, suggesting potential applications in neurodegenerative disease treatment .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and isoxazole structures exhibit notable antimicrobial properties. Studies have shown that N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxalamide compounds showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The specific derivative exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity due to its ability to interact with biological targets involved in cell proliferation.

Case Study:

In vitro studies conducted on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis and inhibited cell migration. The mechanism was linked to the modulation of signaling pathways associated with cancer progression .

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science, particularly in the development of organic semiconductors.

Organic Electronics

Due to its electronic properties, this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for such applications.

Case Study:

Research published in Advanced Functional Materials highlighted the use of thiophene-based compounds in enhancing the efficiency of OLEDs. The incorporation of this compound into device architectures improved charge transport and luminescence efficiency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The oxalamide scaffold is conserved across multiple compounds, but substituents dictate functional properties. Key analogs include:

Key Observations:

- Substituent Impact on Bioactivity: The 5-methylisoxazol-3-yl group (present in the target compound) is also seen in compound 8 (2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide), which demonstrated moderate antimicrobial activity . This suggests the isoxazole moiety may enhance binding to microbial targets. Thiophene vs. For instance, thiophene-containing compounds often exhibit higher lipophilicity, which could influence membrane permeability .

Metabolic Stability and Toxicity

- The target compound’s methoxy and thiophene substituents may further hinder esterase-mediated degradation.

- Toxicological Safety: Structurally related oxalamides (e.g., No. 1769 and 1770) have a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with margins of safety exceeding 500 million for human exposure . This supports the low toxicity profile of the oxalamide class.

Q & A

Q. What are the optimal synthetic routes for N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate preparation : Start with functionalizing the 5-methylthiophen-2-yl moiety via Friedel-Crafts alkylation or coupling reactions to introduce the methoxyethyl group .

Oxalamide formation : React the intermediate with 5-methylisoxazol-3-ylamine using oxalyl chloride or activated esters (e.g., HATU/DIPEA) under anhydrous conditions .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

To improve yields:

- Optimize stoichiometry (1.2:1 ratio of amine to oxalyl chloride).

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm regiochemistry of the thiophene and isoxazole rings via ¹H/¹³C NMR (e.g., thiophene protons at δ 6.5–7.2 ppm; isoxazole C=O at ~170 ppm) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization).

- HRMS : Validate molecular formula (e.g., C₁₇H₂₁N₃O₄S, expected [M+H]⁺ = 364.1294) .

Q. What solvent systems are recommended for solubility studies, and how do they impact biological assays?

- Methodological Answer : The compound’s amphiphilic structure (polar oxalamide + hydrophobic thiophene/isoxazole) requires tailored solvents:

| Solvent | Solubility (mg/mL) | Assay Compatibility |

|---|---|---|

| DMSO | >50 | In vitro cell-based assays (≤0.1% final concentration) |

| Ethanol | ~20 | Pharmacokinetic studies |

| PBS (pH 7.4) | <1 | Avoid for stability issues . |

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s activity in enzyme inhibition or receptor modulation?

- Methodological Answer : Use a combination of:

- Molecular docking : Screen against target enzymes (e.g., kinases, cyclooxygenases) using AutoDock Vina. The 5-methylisoxazole group may form hydrogen bonds with catalytic residues .

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) via surface plasmon resonance or bio-layer interferometry.

- Mutagenesis : Validate docking predictions by mutating key residues (e.g., Thr145 in COX-2) and assessing activity loss .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

- Methodological Answer : Challenges include:

Q. How can contradictory structure-activity relationship (SAR) data be resolved in derivatives of this compound?

- Methodological Answer : Common contradictions arise from:

- Off-target effects : Use orthogonal assays (e.g., thermal shift + cellular viability) to confirm target engagement.

- Metabolic instability : Perform microsomal stability assays (human/rat liver microsomes) to identify labile groups (e.g., methylthiophene vs. chlorothiophene derivatives) .

Example SAR table:

| Substituent | Activity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| 5-Methylthiophene | 120 ± 15 | 45 (human) |

| 5-Chlorothiophene | 85 ± 10 | 22 (human) |

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often stem from:

- Poor bioavailability : Use logP/logD calculators (e.g., MarvinSuite) to optimize partition coefficients (target logP 2–3).

- Protein binding : Measure unbound fraction via equilibrium dialysis (e.g., >90% binding reduces free drug concentration).

- Metabolite interference : Conduct LC-MS/MS metabolite profiling in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.